molecular formula C18H17Cl2NO B1613849 3,5-Dichloro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-87-9

3,5-Dichloro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1613849
CAS RN: 898776-87-9
M. Wt: 334.2 g/mol
InChI Key: OGNZGJDQRIXCEZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO and a molecular weight of 334.24 . It is functionally related to benzoic acid and 4-hydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4’-pyrrolidinomethyl benzophenone consists of a benzophenone core with a pyrrolidinomethyl group attached to the 4’ position and two chlorine atoms attached to the 3 and 5 positions of the other phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-4’-pyrrolidinomethyl benzophenone include its molecular formula (C18H17Cl2NO), molecular weight (334.24), and its structural relationship to benzoic acid and 4-hydroxybenzoic acid .

Scientific Research Applications

Transformation Pathways and Toxicity

  • Research on 4-hydroxyl benzophenone (4HB) under chlorination disinfection processes has shown transformation into several by-products, including 3,5-dichloro-4HB. These transformations increase acute toxicity, suggesting potential ecological risks post-chlorination disinfection of similar compounds (Liu et al., 2016).

Degradation and Environmental Fate

  • Studies on the degradation of benzophenone-3 by ozonation and potassium permanganate revealed various intermediates and products, highlighting the complexity of environmental degradation pathways. The degradation efficiency and toxicity of the resulting by-products varied significantly with treatment methods, suggesting that different environmental conditions can influence the fate of benzophenone compounds (Guo et al., 2016); (Cao et al., 2021).

Photocatalytic Degradation

  • Investigations into photocatalytic degradation of BP-3 using titanium dioxide-based catalysts have shown promising results for removing such compounds from water. Parameters like pH, catalyst concentration, and the presence of hydrogen peroxide significantly affect degradation efficiency, suggesting a potential avenue for water treatment technologies aimed at mitigating the impact of benzophenone derivatives (Wang et al., 2019).

Environmental and Human Health Concerns

  • The occurrence and potential health impacts of benzophenone-type UV filters, including BP-3, in personal care products, have been extensively studied. These compounds have been found in various environmental matrices and human samples, raising concerns about their endocrine-disrupting effects and ecological risks. Such studies underscore the importance of understanding the environmental behavior and toxicology of benzophenone derivatives (Kim & Choi, 2014).

properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNZGJDQRIXCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642768
Record name (3,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898776-87-9
Record name (3,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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